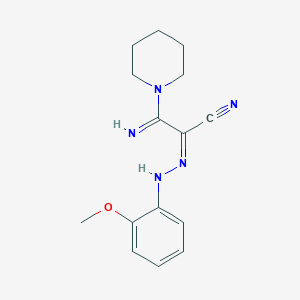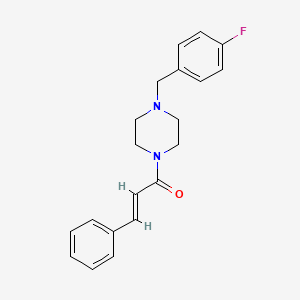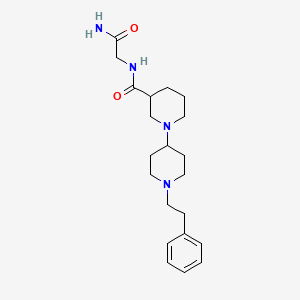
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide is a complex organic compound with a unique structure that includes an imino group, a methoxyaniline moiety, a piperidine ring, and a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyaniline with a suitable piperidine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with cyanogen bromide to introduce the cyanide group, followed by the addition of an imino group through a reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The imino and cyanide groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: Compounds containing an imidazole ring, known for their biological activities and applications in pharmaceuticals.
Oxazolones: Heterocyclic compounds with a five-membered ring containing oxygen and nitrogen, used in various chemical syntheses.
Piperidines: Compounds with a piperidine ring, widely used in medicinal chemistry for drug development.
Uniqueness
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imino group and a cyanide group in the same molecule is relatively rare and provides opportunities for diverse chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-21-14-8-4-3-7-12(14)18-19-13(11-16)15(17)20-9-5-2-6-10-20/h3-4,7-8,17-18H,2,5-6,9-10H2,1H3/b17-15?,19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOHVDCIWUWMLE-GTFFCMHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(/C#N)\C(=N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5484633.png)


![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5484650.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5484652.png)

![N,2-dimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-furamide](/img/structure/B5484671.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5484675.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5484690.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5484695.png)
![[(6-fluoro-1H-benzimidazol-2-yl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5484709.png)
![4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5484715.png)
![7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5484732.png)
![1-[4-(benzyloxy)phenyl]-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B5484740.png)
